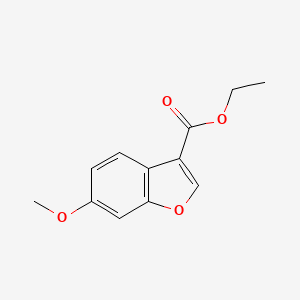

Ethyl 6-methoxybenzofuran-3-carboxylate

Description

Ethyl 6-methoxybenzofuran-3-carboxylate is a benzofuran derivative characterized by a methoxy (-OCH₃) substituent at the 6-position and an ethoxycarbonyl (-COOEt) group at the 3-position of the benzofuran core. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methoxy group at the 6-position likely enhances metabolic stability and modulates electronic properties, influencing reactivity in downstream synthetic applications.

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 6-methoxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |

InChI Key |

CSLCYFFJPLEVAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Precursor : 3-(2-Iodophenoxy)methylbenzofuran derivatives.

-

Catalyst : Palladium(II) acetate (5 mol%) with triphenylphosphine (10 mol%).

-

Solvent : Dimethylformamide (DMF) at 100°C under nitrogen.

-

Additives : Triethylamine as a base.

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkene insertion and reductive elimination to form the benzofuran ring. Ethyl 6-methoxybenzofuran-3-carboxylate is obtained in 75–82% yield after purification by column chromatography.

Key Advantages:

-

High regioselectivity for the 3-carboxylate position.

-

Compatibility with electron-donating groups (e.g., methoxy).

Condensation and Cyclization from Aldehyde Precursors

A two-step approach involves condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl chloroacetate, followed by cyclization.

Step 1: Aldol Condensation

Step 2: Cyclization

Optimization Insights:

-

Ionic liquids enhance reaction rates by stabilizing transition states.

-

Aluminum oxide acts as a solid acid catalyst, minimizing side reactions.

Copper-Catalyzed C–N Coupling for Functionalization

A Pd/Cu bimetallic system enables late-stage functionalization of preformed benzofuran cores.

Protocol:

-

Substrate : Ethyl 4-bromo-6-methoxybenzofuran-3-carboxylate.

-

Catalysts : Pd(PPh₃)₄ (2 mol%) and CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Conditions : DMF at 110°C for 12 hours.

-

Scope : Compatible with aryl boronic acids, yielding substituted derivatives (Yield: 65–78%).

Comparative Analysis of Methods

Challenges in Purification and Characterization

-

Purification : Silica gel chromatography (hexane/ethyl acetate) is standard, but ionic liquid residues may require additional washes.

-

Characterization :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted benzo[b]furan derivatives.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 6-methoxybenzofuran-3-carboxylate exhibits several notable biological activities:

- Anticancer Activity : This compound has shown promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have indicated that it inhibits cell proliferation in pancreatic cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : Ethyl 6-methoxybenzofuran-3-carboxylate may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases. Its ability to interact with key enzymes in these pathways suggests a role in reducing inflammation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Antitumor Activity

A study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of ethyl 6-methoxybenzofuran-3-carboxylate on several cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). The results indicated an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for drug development .

Anti-inflammatory Research

In another study focusing on inflammatory models, ethyl 6-methoxybenzofuran-3-carboxylate was shown to significantly reduce pro-inflammatory cytokine levels in vitro. This effect was attributed to its ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structural features allow it to participate in a range of biochemical interactions.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Ethyl 6-Methoxybenzofuran-3-Carboxylate : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like bromo (e.g., ethyl 6-bromobenzofuran-3-carboxylate in ), which deactivate the ring.

- Chloro-Substituted Analogs : Compound 3m (6-chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran) exhibits dual chloro substituents, which increase molecular weight (385.26 g/mol) and may enhance lipophilicity (LogP ≈ 4.5 inferred) compared to methoxy derivatives.

Steric and Symmetry Considerations

- Compound 3k (3,6-diethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran) has three ethoxy groups, creating a symmetrical structure that facilitates crystallization (melting point 74–76°C). In contrast, asymmetrical substitutions, such as in compound 3l (3-butoxy-6-ethoxy analog), result in oily forms due to reduced molecular packing efficiency.

Melting Points and Physical States

*Inferred properties based on analogs; †Assumed due to methoxy symmetry; ‡Estimated from ethoxy analogs; §Typical of benzofuran syntheses.

Q & A

Q. How to design a stability study for Ethyl 6-methoxybenzofuran-3-carboxylate under varying pH conditions?

- Methodological Answer :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Identify degradation products using LC-MS and compare with synthetic standards. Acidic conditions typically hydrolyze the ester to the carboxylic acid, while basic conditions may cleave the benzofuran ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.